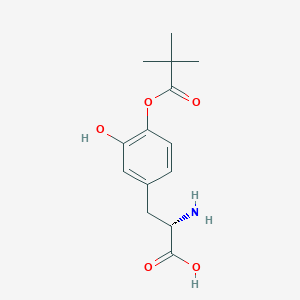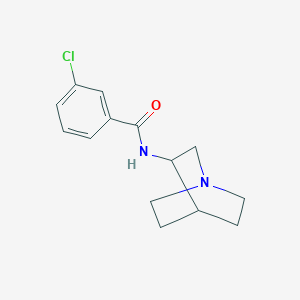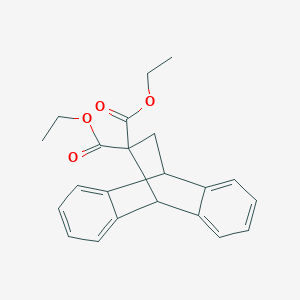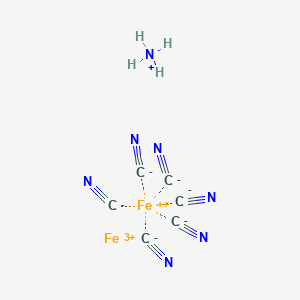![molecular formula C10H8Br2N2O4S2 B039122 3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 124802-92-2](/img/structure/B39122.png)
3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide is not fully understood. However, studies have shown that it can bind to copper ions, which may play a role in its anti-cancer properties. It has also been suggested that it may induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide can induce apoptosis in cancer cells, which may be due to its ability to bind to copper ions. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide in lab experiments is its fluorescent properties, which make it a useful tool for the detection of copper ions in biological samples. However, one limitation is that its mechanism of action is not fully understood, which may hinder its use in certain applications.
Orientations Futures
There are several future directions for the study of 3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide. One area of interest is its potential use as an anti-cancer agent, and further studies are needed to fully understand its mechanism of action in this context. It may also have potential applications in the treatment of oxidative stress-related diseases, and further research is needed to explore this possibility. Additionally, its fluorescent properties may make it a useful tool for the detection of other metal ions in biological samples, and further studies are needed to explore this potential application.
Méthodes De Synthèse
The synthesis of 3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide involves the reaction of 2-amino-5,7-dibromo-1,3-benzothiazole with ethyl chloroacetate, followed by the hydrolysis of the resulting ethyl 2-(5,7-dibromo-1,3-benzothiazol-2-yl)acetate with sodium hydroxide. The final product is obtained by the reaction of the resulting 2-(5,7-dibromo-1,3-benzothiazol-2-yl)acetic acid with thionyl chloride and sodium sulfide.
Applications De Recherche Scientifique
3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide has been studied for its potential use in various scientific research applications. One of the main areas of interest is its use as a fluorescent probe for the detection of copper ions in biological samples. It has also been studied for its potential use as an anti-cancer agent, due to its ability to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
124802-92-2 |
|---|---|
Nom du produit |
3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide |
Formule moléculaire |
C10H8Br2N2O4S2 |
Poids moléculaire |
444.1 g/mol |
Nom IUPAC |
3-[(5,7-dibromo-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C10H8Br2N2O4S2/c11-5-3-6(12)9-7(4-5)20(17,18)14-10(13-9)19-2-1-8(15)16/h3-4H,1-2H2,(H,13,14)(H,15,16) |
Clé InChI |
DLSBSQQFPWHZBC-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)SCCC(=O)O)Br)Br |
SMILES canonique |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)SCCC(=O)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-Methoxyphenyl)benzo[f]chromen-1-one](/img/structure/B39041.png)
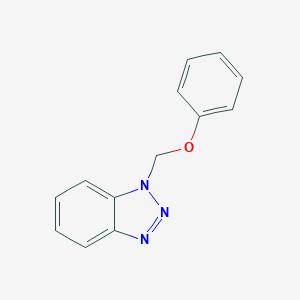
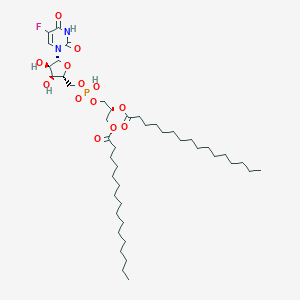
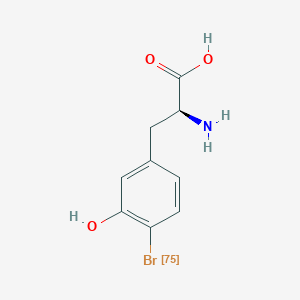
![2-[(1R,2R)-2-Methylcyclopentyl]oxyethanethiol](/img/structure/B39049.png)
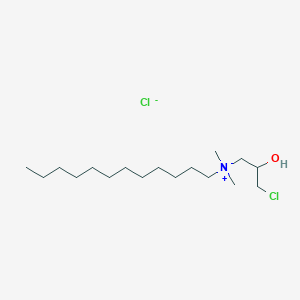
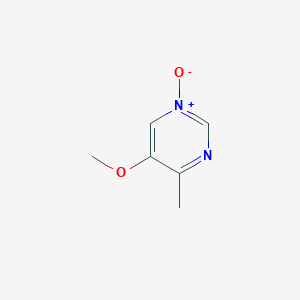
![7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine](/img/structure/B39056.png)
